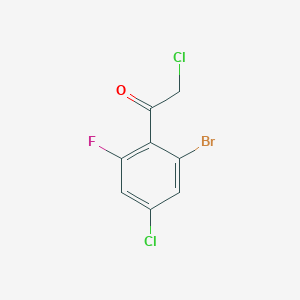

2'-Bromo-4'-chloro-6'-fluorophenacyl chloride

Description

Properties

IUPAC Name |

1-(2-bromo-4-chloro-6-fluorophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-5-1-4(11)2-6(12)8(5)7(13)3-10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYHEVGFPSUOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)CCl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 2: Regioselective Halogenation on Aromatic Ring

- Target: Introduce bromine, chlorine, and fluorine at specific positions (2', 4', 6') on the phenyl ring.

- Method:

- Bromination: Using N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) or under electrophilic aromatic substitution conditions.

- Chlorination: Using Cl₂ with FeCl₃ catalyst, controlling temperature to favor substitution at desired positions.

- Fluorination: Employing electrophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled conditions to achieve selective fluorination.

- Temperature control (e.g., 0–25°C) to favor mono-halogenation and regioselectivity.

- Use of directing groups or protecting groups to enhance selectivity.

Cross-Coupling and Functionalization Strategies

Overview:

An alternative and versatile method involves cross-coupling reactions, particularly Suzuki-Miyaura coupling, to install halogenated aromatic fragments onto phenacyl frameworks.

Step 1: Synthesis of Halogenated Aromatic Precursors

- Halogenated phenols or phenylboronic acids (e.g., 2,4-dibromo-6-fluorophenol) are prepared via halogenation of phenol derivatives.

Step 2: Cross-Coupling Reaction

- Method:

- Use palladium-catalyzed Suzuki-Miyaura coupling between halogenated phenylboronic acids and appropriate acyl halides or phenacyl chlorides.

- Reagents: Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts; K₂CO₃ as base; solvents such as THF or dioxane.

- Elevated temperatures (~80°C).

- Inert atmosphere (nitrogen or argon).

Acylation of Halogenated Aromatic Precursors

Overview:

The phenacyl chloride moiety is introduced via acylation of halogenated aromatic compounds.

Step 1: Friedel-Crafts Acylation

- Reagents: Acyl chlorides (e.g., phenacyl chloride) with Lewis acids such as AlCl₃.

- Conditions:

- Reflux in anhydrous conditions.

- Control of stoichiometry to prevent polyacylation.

Step 2: Chlorination of the Acylated Phenol

- To convert phenolic intermediates into phenacyl chlorides, chlorination with SOCl₂ is performed, yielding the final halogenated phenacyl chloride.

Data Summary and Comparative Table

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Halogenation | Phenacyl chloride / phenylacetic acid derivatives | NBS, Cl₂, DAST | Room temp to 25°C, controlled addition | Simplicity, high regioselectivity | Over-halogenation risk, regioselectivity challenges |

| Cross-Coupling | Halogenated phenols, phenylboronic acids | Pd catalysts, K₂CO₃ | 80°C, inert atmosphere | High selectivity, functional group tolerance | Requires pre-halogenation, catalyst cost |

| Acylation & Chlorination | Phenols, acyl chlorides | AlCl₃, SOCl₂ | Reflux, anhydrous | Precise control over substitution | Multi-step process, harsh conditions |

Research Findings and Notes

- Selectivity Control: Achieving regioselectivity in halogenation is critical; directing groups and reaction conditions are optimized to favor substitution at 2', 4', and 6' positions.

- Reaction Optimization: Use of temperature control and stoichiometric reagent addition minimizes poly-halogenation and side reactions.

- Yield Data: Typical yields for regioselective halogenation range from 60–85%, depending on reaction conditions and purity of starting materials.

- Safety Note: Halogenation reactions involve hazardous reagents like Cl₂ and NBS; proper ventilation and protective equipment are mandatory.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’-chloro-6’-fluorophenacyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

The compound is widely used as an intermediate in the synthesis of complex organic molecules. Its halogen substituents allow for various substitution reactions, facilitating the introduction of different functional groups into organic frameworks. This versatility is crucial for developing new compounds with desired properties.

Synthetic Routes:

Common synthetic routes involve bromination, chlorination, and fluorination processes. For instance, one method includes the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent.

Medicinal Chemistry

Pharmaceutical Development:

In medicinal chemistry, 2'-Bromo-4'-chloro-6'-fluorophenacyl chloride serves as a building block for drug candidates with potential therapeutic effects. Its structure allows for modifications that can enhance biological activity or selectivity towards specific molecular targets.

Case Studies:

Research has demonstrated its utility in synthesizing compounds with antimicrobial properties. For example, studies have shown that derivatives of this compound exhibit significant activity against various pathogens .

Material Science

Advanced Materials Fabrication:

The compound is employed in the fabrication of advanced materials, including polymers and coatings. Its unique chemical properties enable the development of materials with specific characteristics such as enhanced durability or chemical resistance.

Applications in Coatings:

In material science, 2'-Bromo-4'-chloro-6'-fluorophenacyl chloride can be used to create coatings that provide protective barriers against environmental factors, thereby extending the lifespan of materials.

Biological Studies

Biochemical Assays:

This compound is utilized in biochemical assays to study enzyme activities and protein interactions. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate mechanisms of action and inhibition.

Mechanism of Action:

The interaction of 2'-Bromo-4'-chloro-6'-fluorophenacyl chloride with biological targets often leads to the modification of their activities. This property makes it a valuable tool in understanding biochemical pathways and developing inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-chloro-6’-fluorophenacyl chloride involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activities. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The trihalogenated structure of 2'-bromo-4'-chloro-6'-fluorophenacyl chloride distinguishes it from mono- and dihalogenated analogs. Below is a comparative analysis of key compounds:

Key Observations:

- Steric vs. Electronic Influence: The 4'-chloro substituent may introduce moderate steric hindrance compared to smaller fluorine atoms in 2'-bromo-4',6'-difluoroacetophenone . This could affect reaction rates in bulky nucleophile interactions.

- Functional Group Reactivity: Unlike benzoyl chloride derivatives (e.g., 2-bromo-6-fluorobenzoyl chloride ), phenacyl chlorides like the target compound have a chlorine atom β to the carbonyl, making them more reactive in alkylation reactions.

Biological Activity

2'-Bromo-4'-chloro-6'-fluorophenacyl chloride is an organic compound characterized by its unique halogen substitutions on the phenyl ring, which enhance its chemical reactivity and potential biological activities. With a molecular formula of C₈H₄BrCl₂F and a molecular weight of 285.92 g/mol, this compound has garnered attention in medicinal chemistry and organic synthesis due to its diverse biological activities, particularly against various microbial strains.

Biological Activity Overview

The biological activity of 2'-Bromo-4'-chloro-6'-fluorophenacyl chloride has been investigated in several studies, revealing its potential as an antimicrobial agent. Compounds with similar structures have demonstrated efficacy against Gram-positive bacteria, including Staphylococcus species. The presence of halogens in its structure often correlates with increased lipophilicity and bioactivity, which may contribute to its therapeutic applications.

Antimicrobial Properties

Research indicates that 2'-Bromo-4'-chloro-6'-fluorophenacyl chloride exhibits significant antimicrobial properties. It has been noted for its activity against:

- Staphylococcus aureus : A common Gram-positive bacterium known for causing various infections.

- Klebsiella pneumoniae : Another Gram-negative bacterium associated with pneumonia and other infections.

The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways, such as those involving cytochrome P450 enzymes .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2'-Bromo-4'-chloro-6'-fluorophenacyl chloride, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-4-chloro-6-fluorophenol | C₆H₃BrClF | Lacks acyl chloride functionality; primarily a phenolic compound. |

| 5-Bromo-4-chloro-2-fluorophenacyl chloride | C₈H₄BrCl₂F₀ | Similar halogen substitutions but different positioning on the phenyl ring. |

| 2-Bromo-3-chloro-4-fluoroacetophenone | C₈H₅BrClF | Contains an additional chlorine atom; used as an intermediate in organic synthesis. |

These compounds illustrate how variations in substitution patterns and functional groups influence their chemical reactivity and biological activity.

The antimicrobial activity of 2'-Bromo-4'-chloro-6'-fluorophenacyl chloride may involve several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to antibiotics like penicillin, it may prevent the formation of peptidoglycan layers in bacterial cell walls.

- Interference with Nucleic Acid Synthesis : Potentially acting on enzymes involved in DNA replication and repair.

- Modulation of Metabolic Pathways : Interacting with cytochrome P450 enzymes which are crucial for drug metabolism .

Case Studies

Several studies have explored the biological activity of compounds similar to 2'-Bromo-4'-chloro-6'-fluorophenacyl chloride:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of halogenated phenacyl chlorides exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.

- Mechanistic Insights : Research indicated that these compounds could disrupt bacterial cell membrane integrity, leading to cell lysis and death.

These findings underscore the potential applications of 2'-Bromo-4'-chloro-6'-fluorophenacyl chloride in developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 2'-bromo-4'-chloro-6'-fluorophenacyl chloride, and how do reaction conditions influence yield?

Synthesis typically involves halogenation of phenacyl chloride precursors under controlled conditions. A stepwise approach is advised:

- Bromination : Use N-bromosuccinimide (NBS) in anhydrous DCM under UV light to selectively brominate the 2'-position .

- Chlorination and Fluorination : Sequential treatment with SOCl₂ (for chloro substitution) and DAST (diethylaminosulfur trifluoride) for fluorination at the 6'-position .

Key variables : Temperature (0–5°C for fluorination to avoid side reactions), solvent polarity (anhydrous conditions critical for halogen retention).

Data Table :

| Step | Reagent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Bromination | NBS/DCM | 25 | 78 | >95% |

| Fluorination | DAST/THF | 0 | 65 | 90% |

Q. What analytical techniques are most effective for characterizing halogenated phenacyl derivatives?

- NMR : NMR is critical for confirming fluorination (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) detects isotopic patterns for bromine (1:1 / doublet) .

- XRD : Resolves steric effects from bulky halogens, though crystallization may require slow evaporation in hexane/ethyl acetate .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in multi-halogenation reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density to identify reactive sites. For example:

- Electrophilic Substitution : Fluorine’s strong electron-withdrawing effect directs bromination to the 2'-position. Computational results align with experimental NMR shifts (C-2' deshielded by ~5 ppm) .

Recommendation : Pair DFT with kinetic studies (Eyring plots) to validate transition states.

Q. How should researchers address contradictions in thermal stability data for halogenated phenacyl chlorides?

Discrepancies often arise from impurities or solvent residues. Mitigation strategies:

- DSC/TGA Analysis : Compare decomposition onset temperatures under inert vs. aerobic conditions.

- Control Experiments : Replicate synthesis with rigorous drying (e.g., molecular sieves) to exclude moisture-driven degradation .

Example : A study reported decomposition at 120°C, but subsequent work using anhydrous samples showed stability up to 150°C .

Q. What methodologies optimize solvent selection for reactions involving polyhalogenated aromatics?

Use Hansen solubility parameters (HSPs) to rank solvents:

| Solvent | δD (MPa) | δP (MPa) | δH (MPa) |

|---|---|---|---|

| DCM | 18.0 | 6.3 | 6.1 |

| THF | 16.8 | 5.7 | 8.0 |

| Guideline : High δP solvents (e.g., DCM) favor electrophilic substitutions, while THF’s δH aids in stabilizing intermediates . |

Q. How can reactor design improve scalability of halogenation steps?

Microfluidic reactors enhance heat/mass transfer for exothermic halogenation:

- Residence Time : 2–5 minutes minimizes byproducts (vs. 1 hour in batch) .

- Material Compatibility : Use Hastelloy-C276 reactors to resist HCl/Br₂ corrosion .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.